molecular formula C17H20N2O3S B276291 Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate

Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate

Cat. No. B276291
M. Wt: 332.4 g/mol
InChI Key: XJOHPFBVAFWFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EDC or Ethyl 4,5-dimethyl-2-[(3-tolylcarbonyl)amino]-3-thiophene carboxylate. EDC is a member of the class of compounds known as thiophene carboxylic acid esters and is known for its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of EDC is not well understood. However, it is believed that EDC binds to metal ions through coordination with the carbonyl and thiophene groups in the molecule. This binding results in a change in the electronic properties of the molecule, leading to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
EDC has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has been shown to have low cytotoxicity in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDC is its high selectivity for certain metal ions. This makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, EDC has some limitations, including its relatively low fluorescence quantum yield and its sensitivity to pH and temperature.

Future Directions

There are many potential future directions for the study of EDC. One area of research involves the development of new fluorescent probes based on the structure of EDC. These probes could be used to detect a wide range of metal ions with high selectivity and sensitivity. Another area of research involves the use of EDC as a drug delivery system. EDC has been shown to be biocompatible and could potentially be used to deliver drugs to specific tissues or cells. Overall, the study of EDC has the potential to lead to many exciting new discoveries in the fields of chemistry and biology.

Synthesis Methods

EDC can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 3-toluidine in the presence of ethyl chloroformate. The resulting product is then purified by recrystallization to yield EDC in high purity.

Scientific Research Applications

EDC has been extensively studied for its potential use in scientific research. One of the most promising areas of research involves the use of EDC as a fluorescent probe for the detection of metal ions. EDC has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding.

properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(3-methylphenyl)carbamoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C17H20N2O3S/c1-5-22-16(20)14-11(3)12(4)23-15(14)19-17(21)18-13-8-6-7-10(2)9-13/h6-9H,5H2,1-4H3,(H2,18,19,21)

InChI Key

XJOHPFBVAFWFOO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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